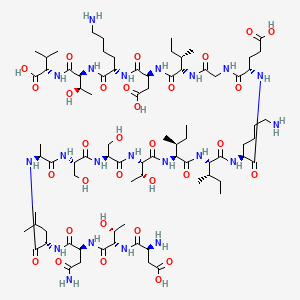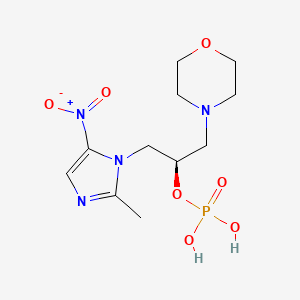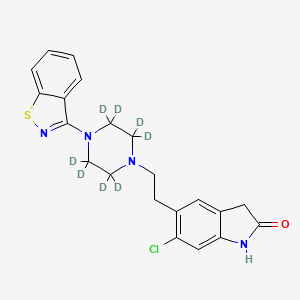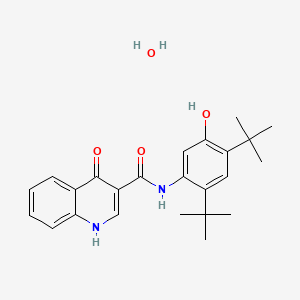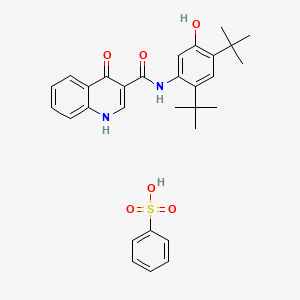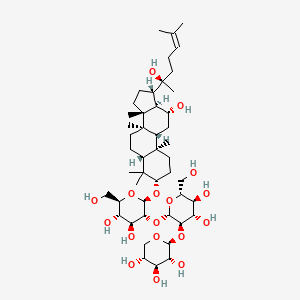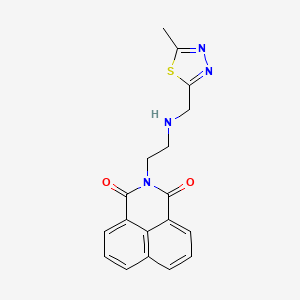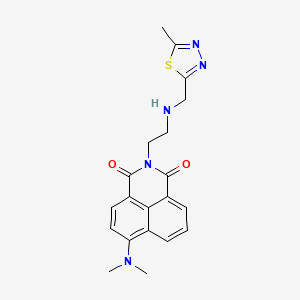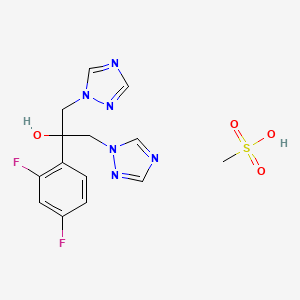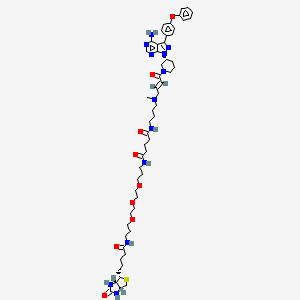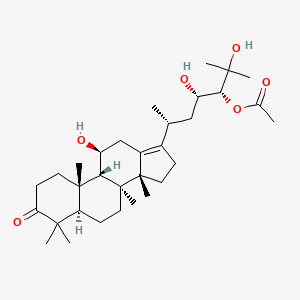
alisol A 24-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alisol A 24-acetate is a triterpenoid compound isolated from the rhizomes of Alisma orientale, a well-known medicinal plant used in Traditional Chinese Medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, hypolipidemic, and neuroprotective effects .
Mechanism of Action
Target of Action
Alisol A 24-acetate (AA-24-a) is a triterpene isolated from the medicinal plant Alisma orientale . The primary targets of AA-24-a are the adipocytes, specifically the 3T3-L1 cells . It interacts with these cells to stimulate lipolysis .
Mode of Action
AA-24-a stimulates neutral lipolysis in fully differentiated adipocytes . It achieves this by activating protein kinase A (PKA)-mediated phosphorylation of hormone-sensitive lipase and extracellular signal-regulated kinase (ERK)-mediated downregulation of perilipin A expression .
Biochemical Pathways
The compound affects the lipolysis regulation pathway in adipocytes . It upregulates the phosphorylation of hormone-sensitive lipase via the PKA pathway and downregulates the expression of perilipin A via the ERK pathway . These changes lead to the stimulation of neutral lipolysis .
Pharmacokinetics
It’s known that the compound is unstable in solvents . It inter-transforms with alisol A 23-acetate in solvents, and the transformation rate is more rapid in protic solvents than in aprotic solvents .
Result of Action
The action of AA-24-a leads to significant stimulation of neutral lipolysis in adipocytes . This results in the release of glycerol into the culture medium of 3T3-L1 cells . The compound also inhibits the proliferation of microglia and astrocytes, downregulates the expression of inflammatory cytokines, and reduces neuronal apoptosis .
Action Environment
The action of AA-24-a is influenced by the environment. For instance, the compound’s stability varies in different solvents . It’s also worth noting that the compound’s effects can be inhibited by specific inhibitors of PKA and ERK, key enzymes in relevant signaling pathways .
Preparation Methods
Alisol A 24-acetate is typically isolated from the dried rhizomes of Alisma orientale. The preparation involves extraction with methanol, followed by purification using chromatographic techniques . The compound is known to be unstable in solvents, and its stability varies depending on the solvent used. For instance, it interconverts with alisol A 23-acetate in protic solvents more rapidly than in aprotic solvents .
Chemical Reactions Analysis
Alisol A 24-acetate undergoes various chemical reactions, including:
Deacetylation: In methanol, this compound can be deacetylated to yield alisol A.
Interconversion: It interconverts with alisol A 23-acetate in solvents.
Lipolysis Stimulation: In adipocytes, this compound stimulates lipolysis by activating protein kinase A-mediated phosphorylation of hormone-sensitive lipase and extracellular signal-regulated kinase-mediated downregulation of perilipin A.
Scientific Research Applications
Alisol A 24-acetate has been extensively studied for its potential therapeutic applications:
Neuroprotection: It has shown neuroprotective effects in models of cerebral ischemia-reperfusion injury by regulating the PI3K/AKT pathway.
Hypolipidemic Activity: It stimulates lipolysis in adipocytes, making it a potential candidate for treating obesity and related metabolic disorders.
Anti-inflammatory and Antioxidant: It exhibits anti-inflammatory and antioxidant properties, which could be beneficial in treating various inflammatory diseases.
Comparison with Similar Compounds
Alisol A 24-acetate is part of a group of protostane-type triterpenes isolated from Alisma orientale. Similar compounds include:
- Alisol B 23-acetate
- Alisol C 23-acetate
- Alisol B These compounds share similar biological activities but differ in their specific molecular targets and pathways .
This compound stands out due to its broad range of biological activities and its potential therapeutic applications in neuroprotection, metabolic disorders, and inflammation.
Properties
IUPAC Name |
[(3R,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHUQVMHWUQNTG-JSWHPQHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)
